Superior Storage Stability of Oligomycin C Compared to Oligomycin A
A comparative study by Lardy et al. (1965) directly assessed the storage stability of the oligomycin isomers. Oligomycin A, when stored in 50% ethanol at 5°C for a few months, lost its ability to inhibit mitochondrial ATPase and oxidations [1]. In contrast, oligomycin C (along with oligomycin B and rutamycin) was reported to be stable under these same storage conditions [1].
| Evidence Dimension | Storage Stability |
|---|---|
| Target Compound Data | Stable (no reported loss of activity) |
| Comparator Or Baseline | Oligomycin A: Loses inhibitory activity after a few months in 50% ethanol at 5°C |
| Quantified Difference | Qualitative observation of significant stability difference |
| Conditions | Storage in 50% ethanol at 5°C for a few months |
Why This Matters
This directly impacts procurement decisions: oligomycin C's superior stability reduces experimental variability and waste, making it the preferred choice for long-term studies or assays requiring consistent reagent potency.
- [1] Lardy HA, Witonsky P, Johnson D. Antibiotics as Tools for Metabolic Studies. IV. Comparative Effectiveness of Oligomycins A, B, C, and Rutamycin as Inhibitors of Phosphoryl Transfer Reactions in Mitochondria. Biochemistry. 1965;4:552-4. View Source
